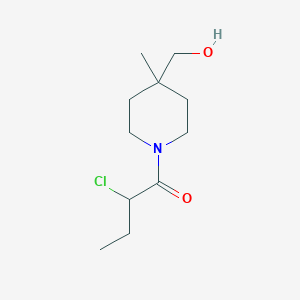
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions.Aplicaciones Científicas De Investigación
Gas Separations and Ionic Liquid Membranes
- The study by Scovazzo (2009) discusses the performance of supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, emphasizing the potential upper limits and benchmarks for SILM performance. This research is pivotal for guiding future efforts in developing new room temperature ionic liquids (RTILs) and SILMs for efficient gas separation processes [Scovazzo, 2009].
Sorption of Herbicides to Soil and Organic Matter
- Werner et al. (2012) review experiments on the sorption of phenoxy herbicides, including 2,4-D, to soil and organic matter, providing a comprehensive understanding of the factors influencing herbicide sorption. This is crucial for environmental management and the mitigation of herbicide impact on ecosystems [Werner, Garratt, & Pigott, 2012].
Decomposition of Organic Pollutants
- Research by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, offering insights into the application of radio frequency (RF) plasma technology for environmental remediation and the breakdown of pollutants [Hsieh, Tsai, Chang, & Tsao, 2011].
Wastewater Treatment from Pesticide Production
- A study by Goodwin et al. (2018) reviews treatment options for wastewater generated by the pesticide industry, emphasizing the importance of removing toxic pollutants to prevent environmental contamination. This research highlights the effectiveness of biological processes and activated carbon in treating pesticide-rich wastewaters [Goodwin, Carra, Campo, & Soares, 2018].
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level, often to bring about a biochemical or physiological effect.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-9(12)10(15)13-6-4-11(2,8-14)5-7-13/h9,14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAJWMZYJBTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477228.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477230.png)
![6-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)pyridin-3-amine](/img/structure/B1477231.png)
![2-Azido-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477233.png)
![7-(3-Chloropyrazin-2-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477235.png)
![5-(2-chloroacetyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477236.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine](/img/structure/B1477241.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B1477242.png)
![7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477244.png)
![5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477245.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1477246.png)

![9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477248.png)

